molecular formula C11H14O3 B046538 3-(3,5-Dimethoxyphenyl)propanal CAS No. 125187-47-5

3-(3,5-Dimethoxyphenyl)propanal

Cat. No. B046538
CAS RN: 125187-47-5
M. Wt: 194.23 g/mol
InChI Key: IRABTKCQMZEQIX-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethoxyphenyl)propanal” is a chemical compound with the molecular formula C11H14O3 . It is an important intermediate in the synthesis of various biologically active compounds .


Synthesis Analysis

A convenient and effective synthesis of 3-(3,5-Dimethoxyphenyl)propanal has been described in the literature . This compound is an important intermediate for the synthesis of various isomeric tetrahydrocannabinols and other related cannabinoids or cannabinoid-like compounds .


Molecular Structure Analysis

The molecular structure of “3-(3,5-Dimethoxyphenyl)propanal” consists of a benzene ring conjugated to a propanal group, with two methoxy groups attached to the benzene ring .

Scientific Research Applications

  • Psychopharmacology : 1-(3,4-dimethoxyphenyl)-2-propanol, a related compound, prolongs latency times in conditioned avoidance response tests in rats, indicating its potential as a central nervous system depressant. This suggests a possible relationship with psychotomimetic amphetamines (Barfknecht, Miles, & Leseney, 1970).

  • Asymmetric Hydrogenation : A study developed a simple and safe asymmetric hydrogenation catalyst system for the enantiomerically pure preparation of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, showcasing its application in organic synthesis (O'reilly, Derwin, & Lin, 1990).

  • Anti-Angiogenesis Agent : DFPO, a derivative of 3-(3,5-Dimethoxyphenyl)propanal, shows potential as an anti-angiogenesis agent, which could be significant for clinical studies aimed at treating human cancers (Khamees, Jyothi, Khanum, & Madegowda, 2018).

  • Halogenation Reactions : The halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione leads to highly regioselective halolysis, indicating its use in organic synthesis and chemical modification processes (Galer, Košmrlj, & Šket, 2011).

  • Corrosion Inhibition : Compounds like 2-MPOD and 3-MPOD effectively inhibit mild steel corrosion in acidic solutions, offering environmentally friendly protection for metals (Chafiq et al., 2020).

  • Electronics : DMNPN, a derivative, is an efficient hole-transport material with high hole intrinsic mobility, making it a promising candidate for light-emitting devices (Irfan et al., 2015).

  • Anticancer and Antimicrobial Therapy : Certain compounds derived from 3-(3,5-Dimethoxyphenyl)propanal show anti-proliferative activity against various cancer cell lines and have potential applications in antimicrobial therapy (Al-Wahaibi et al., 2021).

  • Anticancer Agents : Compounds such as 1, 2, 5, 7, and 8, related to 3-(3,5-Dimethoxyphenyl)propanal, induce apoptosis in oral squamous cell carcinomas through activation of caspase-3, suggesting their potential as anticancer agents (Yamali et al., 2017).

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRABTKCQMZEQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437163
Record name 3-(3,5-Dimethoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethoxyphenyl)propanal

CAS RN

125187-47-5
Record name 3-(3,5-Dimethoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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